5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
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Description
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .Molecular Structure Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis
The synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, suggesting that environmental factors may also play a role .
properties
IUPAC Name |
7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMYWGKPKIJLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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